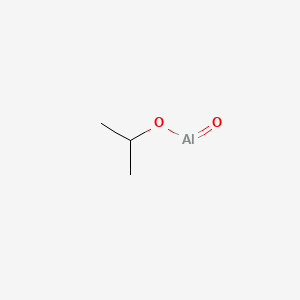
Aluminum, oxo(2-propanolato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Aluminum, oxo(2-propanolato)- is typically synthesized by reacting aluminum metal or an aluminum compound with isopropyl alcohol . There are two primary methods for its preparation:
Indirect Reaction: Aluminum metal is reacted with isopropyl alcohol in the presence of oxygen or air.
Direct Reaction: Aluminum alkane is directly reacted with isopropyl alcohol.
Análisis De Reacciones Químicas
Aluminum, oxo(2-propanolato)- undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its oxo ligands.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving the replacement of its ligands with other functional groups are common.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Aluminum, oxo(2-propanolato)- has a wide range of scientific research applications:
Materials Science: This compound is utilized in the preparation of metal-oxide nanostructures, which have applications in electronics, optics, and photonics.
Biotechnology: Its reactivity towards biomolecules makes it useful in the development of inorganic drugs and bioanalytical tools.
Energy Storage: The compound’s electron storage/release abilities are leveraged in energy storage applications.
Mecanismo De Acción
The mechanism by which aluminum, oxo(2-propanolato)- exerts its effects involves its ability to act as a catalyst and participate in electron transfer reactions. The compound’s oxo ligands play a crucial role in these processes, facilitating the transfer of electrons and enabling various catalytic activities . The molecular targets and pathways involved include the activation of oxygen and the reduction of carbon dioxide .
Comparación Con Compuestos Similares
Aluminum, oxo(2-propanolato)- can be compared to other metal-oxo clusters, such as:
Polyoxometalates: These are polynuclear metal-oxo clusters composed of early transition metals like vanadium, niobium, tantalum, molybdenum, and tungsten.
Transition Metal Oxo Complexes: These complexes contain oxo ligands bound to transition metals and are known for their catalytic properties.
What sets aluminum, oxo(2-propanolato)- apart is its unique combination of aluminum and isopropyl alcohol, which imparts distinct catalytic and electron transfer properties .
Propiedades
Número CAS |
68425-65-0 |
|---|---|
Fórmula molecular |
C3H7AlO2 |
Peso molecular |
102.07 g/mol |
Nombre IUPAC |
oxo(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.Al.O/c1-3(2)4;;/h3H,1-2H3;;/q-1;+1; |
Clave InChI |
HRUQNUFHAHTISK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Al]=O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
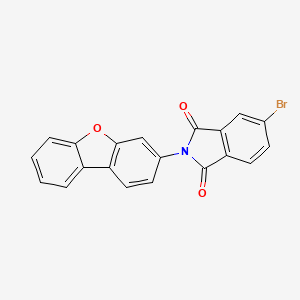
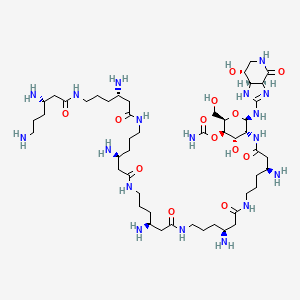
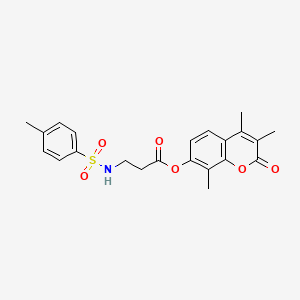
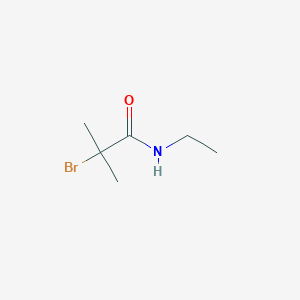
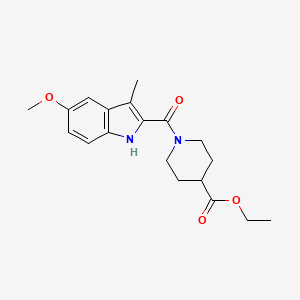
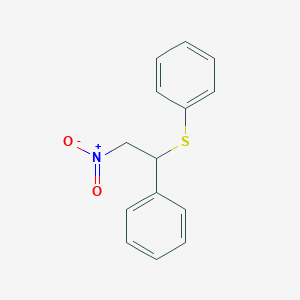

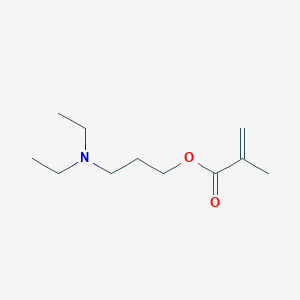
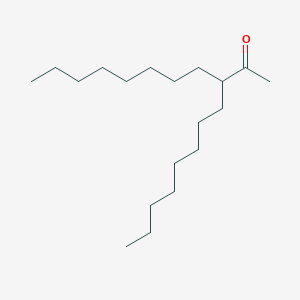
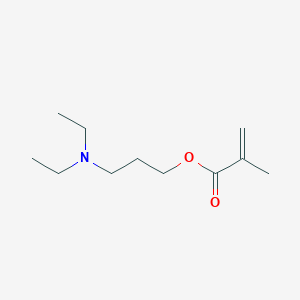
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

